Cimicifugoside H2

IKK1/alpha NF-κB pathway molecular docking

Cimicifugoside H2 (Cimicifugoside H-2) is a cycloartane-type triterpene glycoside specifically characterized as a cyclolanostanol xyloside. This compound is isolated from the rhizomes of Cimicifuga species (now classified under Actaea), including Cimicifuga foetida, Actaea racemosa, and Actaea simplex.

Molecular Formula C35H54O10
Molecular Weight 634.8 g/mol
Cat. No. B12102539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugoside H2
Molecular FormulaC35H54O10
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
InChIInChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3
InChIKeySUNYLGIAMKNXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimicifugoside H2: Product Definition and Procurement-Relevant Chemical Identity


Cimicifugoside H2 (Cimicifugoside H-2) is a cycloartane-type triterpene glycoside specifically characterized as a cyclolanostanol xyloside . This compound is isolated from the rhizomes of Cimicifuga species (now classified under Actaea), including Cimicifuga foetida, Actaea racemosa, and Actaea simplex . Its chemical formula is C35H54O10, with a molecular weight of 634.80 Da, and it is defined by a 24R,25-diol structure derived from the epoxide ring opening of its structural analog, cimicifugoside H-1 [1].

Cimicifugoside H2: Why In-Class Analogs Are Not Interchangeable Substitutes


Within the cycloartane triterpene glycoside class, minor structural variations among cimicifugosides (e.g., H-1, H-2, H-3, H-5) result in significantly different biological interaction profiles and physicochemical stability [1]. For instance, cimicifugoside H-2 is formed from the epoxide ring opening of cimicifugoside H-1, altering its hydrogen-bonding potential [1]. This structural specificity directly impacts its affinity for targets like the IKK1/alpha activation loop, where Cimicifugoside H-2 demonstrates superior in silico binding compared to a positive control and a panel of other phytochemicals, including its close analogs [2]. Generic substitution or sourcing of undefined mixtures risks introducing an analog with lower target engagement and unverified activity, thereby compromising experimental reproducibility and invalidating quantitative comparisons.

Cimicifugoside H2: Quantitative Differentiation Evidence for Procurement Decisions


Superior In Silico Binding Affinity to IKK1/Alpha Activation Loop Compared to a Positive Control

In a 2024 molecular docking study, Cimicifugoside H-2 exhibited significantly stronger predicted binding to the IKK1/alpha activation loop than a known positive control inhibitor. This in silico evidence supports its prioritization as a candidate for modulating the NF-κB pathway [1].

IKK1/alpha NF-κB pathway molecular docking in silico pharmacology

Higher Predicted IKK1/Alpha Binding Affinity Relative to Co-Isolated Phytochemicals

When benchmarked against 18 other phytochemicals from Cimicifuga foetida in the same study, Cimicifugoside H-2 achieved the highest AutoDock binding energy against the IKK1/alpha activation loop, underscoring its unique potential among its co-occurring analogs [1].

phytochemical profiling structure-activity relationship Cimicifuga foetida comparative docking

Quantifiable Lipid-Lowering Activity in 3T3-L1 Adipocytes

Cimicifugoside H-2 demonstrates a quantifiable, moderate lipid-lowering effect in a cellular model of adipogenesis. Its activity is comparable to other active isolates from C. foetida, confirming its specific contribution to the plant's bioactivity profile [1].

adipogenesis lipid metabolism 3T3-L1 metabolic disorder natural product

Cimicifugoside H2: High-Value Research Application Scenarios Based on Quantitative Evidence


IKK1/Alpha and NF-κB Pathway Probe Development and Validation

Cimicifugoside H-2 is optimally positioned as a reference compound or positive control for in silico and in vitro studies targeting the IKK1/alpha-NF-κB axis. Its superior docking score (-10.22 kcal/mol) against the activation loop, which outperforms a synthetic positive control, provides a data-driven foundation for its use in molecular dynamics simulations, binding assays, and functional studies aimed at validating new IKK1/alpha inhibitors [1].

Comparative Phytochemical and Structure-Activity Relationship (SAR) Studies

Given its quantifiably higher predicted binding affinity compared to co-occurring cimicifugosides (e.g., Actein, Cimigenoside), Cimicifugoside H-2 serves as a critical reference standard in SAR studies of cycloartane triterpenes. Its procurement is essential for laboratories engaged in the systematic profiling of Cimicifuga/Actaea species extracts to differentiate the specific molecular contributions of each glycoside to the overall pharmacological activity [1].

Adipogenesis and Lipid Metabolism Research

This compound is a suitable chemical tool for investigating the role of cycloartane glycosides in lipid metabolism. The validated, moderate inhibition of fat accumulation (8.35-12.07% at 10 µM) in 3T3-L1 adipocytes provides a specific, quantitative baseline for its use in metabolic studies. It can be employed as an active comparator when screening other natural products or synthetic compounds for their effects on adipocyte differentiation and lipid storage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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